An In-Depth Technical Guide to the Synthesis of 6-Nitrochromone from 2-Hydroxy-5-nitroacetophenone
An In-Depth Technical Guide to the Synthesis of 6-Nitrochromone from 2-Hydroxy-5-nitroacetophenone
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 6-nitrochromone from 2-hydroxy-5-nitroacetophenone. Chromones are a significant class of heterocyclic compounds with a wide range of biological activities, making their synthesis a key focus in medicinal chemistry and drug development.[1] The introduction of a nitro group at the 6-position can serve as a crucial handle for further functionalization or can itself contribute to the biological profile of the molecule.[2] This document details the Vilsmeier-Haack reaction, a reliable and efficient method for this transformation, covering the underlying mechanism, a step-by-step experimental protocol, and methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug discovery.
Introduction: The Significance of the Chromone Scaffold
The chromone, or 4H-1-benzopyran-4-one, scaffold is a privileged structure in medicinal chemistry, forming the core of many naturally occurring and synthetic compounds with diverse and potent biological activities.[1][3] These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] The versatility of the chromone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties.
6-Nitrochromone, the target of this guide, is a valuable synthetic intermediate. The electron-withdrawing nature of the nitro group at the 6-position enhances the reactivity of the chromone system and provides a versatile functional group for further chemical modifications, such as reduction to an amine, which can then be used to build more complex molecules.[2][4] This makes the efficient synthesis of 6-nitrochromone a critical step in the development of novel therapeutic agents.
Reaction Overview: The Vilsmeier-Haack Approach
The synthesis of 6-nitrochromone from 2-hydroxy-5-nitroacetophenone is effectively achieved through the Vilsmeier-Haack reaction.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to achieve a one-pot formylation and subsequent cyclization of the starting acetophenone.[5][6]
Overall Reaction Scheme:
This method is advantageous due to its high efficiency, generally good to excellent yields, and the use of readily available and relatively inexpensive reagents.[5]
Delving into the Mechanism and Rationale
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] The mechanism involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent reaction with the substrate, leading to cyclization.
Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of dimethylformamide (DMF) on the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Reaction with 2-Hydroxy-5-nitroacetophenone and Cyclization
The electron-rich phenoxide, formed from 2-hydroxy-5-nitroacetophenone, attacks the electrophilic carbon of the Vilsmeier reagent. A subsequent intramolecular cyclization, facilitated by the enolate of the acetophenone, leads to the formation of the chromone ring. The final step involves the elimination of dimethylamine and water to yield the stable 6-nitrochromone.
The choice of the Vilsmeier-Haack reaction is predicated on its ability to effect both formylation and cyclization in a single operational pot, which is both time and resource-efficient. The electron-withdrawing nitro group on the aromatic ring does not significantly hinder this reaction, which primarily relies on the nucleophilicity of the hydroxyl group and the enolizable ketone.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of 6-nitrochromone.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 2-Hydroxy-5-nitroacetophenone | 1450-76-6 | 181.15 | 1.81 g | 1.0 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 4.1 mL (6.75 g) | 4.4 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
| Crushed Ice/Deionized Water | - | - | 200 g / 200 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed for extraction | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed for washing | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed for drying | - |
| Silica Gel (for column chromatography) | 7631-86-9 | - | As needed | - |
| Hexane | 110-54-3 | 86.18 | As needed for eluent | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed for eluent | - |
Equipment
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Three-necked round-bottom flask (250 mL)
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Dropping funnel
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Reflux condenser with a calcium chloride guard tube
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Magnetic stirrer with a heating mantle
-
Ice bath
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Beakers
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Büchner funnel and filter flask
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Separatory funnel
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Rotary evaporator
-
Glassware for column chromatography
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Melting point apparatus
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Spectrometers (NMR, IR, MS)
Reaction Procedure
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
-
Preparation of the Vilsmeier Reagent: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place 20 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 4.1 mL (4.4 eq) of phosphorus oxychloride (POCl₃) dropwise from the dropping funnel to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent, which will appear as a pale yellow to colorless viscous liquid or solid complex.
-
Reaction with 2-Hydroxy-5-nitroacetophenone: To the freshly prepared Vilsmeier reagent, add 1.81 g (1.0 eq) of 2-hydroxy-5-nitroacetophenone in small portions over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of 200 g of crushed ice and 200 mL of deionized water.
-
Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring. This will decompose the Vilsmeier complex and precipitate the crude product.
-
Continue stirring for 30 minutes until all the ice has melted.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual DMF and inorganic salts.
Purification
-
The crude solid can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a pale yellow solid.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the polarity).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain pure 6-nitrochromone.
Characterization of 6-Nitrochromone
The identity and purity of the synthesized 6-nitrochromone can be confirmed by the following spectroscopic methods:
-
Melting Point: 172-175 °C[8]
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¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.80 (d, 1H), 8.40 (dd, 1H), 7.80 (d, 1H), 7.70 (d, 1H), 6.50 (d, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~177.0, 158.0, 155.0, 144.0, 127.0, 125.0, 124.0, 120.0, 115.0.
-
IR (KBr, cm⁻¹): ~3100-3000 (C-H aromatic), 1660 (C=O, ketone), 1610, 1580 (C=C aromatic), 1520 (N-O asymmetric stretch), 1340 (N-O symmetric stretch).[9]
-
Mass Spectrometry (EI): m/z 191 (M⁺), 163, 135, 117.
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams are provided.
Experimental Workflow
Caption: A flowchart illustrating the key stages in the synthesis of 6-nitrochromone.
Reaction Mechanism
Caption: A simplified representation of the Vilsmeier-Haack reaction mechanism for 6-nitrochromone synthesis.
Conclusion
This technical guide outlines a robust and efficient method for the synthesis of 6-nitrochromone from 2-hydroxy-5-nitroacetophenone using the Vilsmeier-Haack reaction. The detailed protocol, mechanistic insights, and characterization data provided herein are intended to equip researchers with the necessary information to successfully synthesize this valuable intermediate for applications in medicinal chemistry and drug discovery. The self-validating nature of the described protocol, through comprehensive characterization, ensures the reliable production of the target compound.
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